molecular formula C13H11FN2O B2721779 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine CAS No. 2194848-52-5

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine

Cat. No.: B2721779
CAS No.: 2194848-52-5
M. Wt: 230.242
InChI Key: MYSGLQOLYMUPJZ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine is a synthetic organic compound that combines the structural features of indene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine typically involves the reaction of 2,3-dihydro-1H-indene with 5-fluoropyrimidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-inden-2-yloxy)-5-chloropyrimidine
  • 2-(2,3-dihydro-1H-inden-2-yloxy)-5-bromopyrimidine
  • 2-(2,3-dihydro-1H-inden-2-yloxy)-5-iodopyrimidine

Uniqueness

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-11-7-15-13(16-8-11)17-12-5-9-3-1-2-4-10(9)6-12/h1-4,7-8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSGLQOLYMUPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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